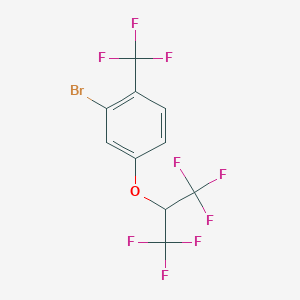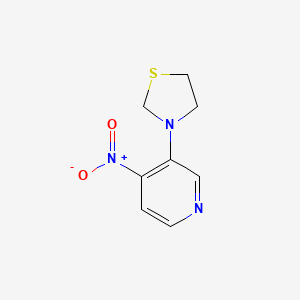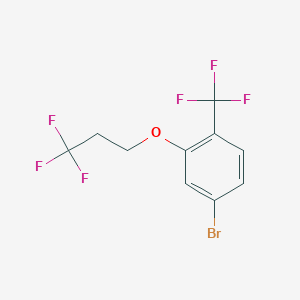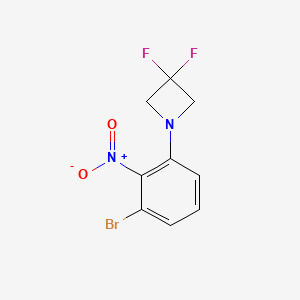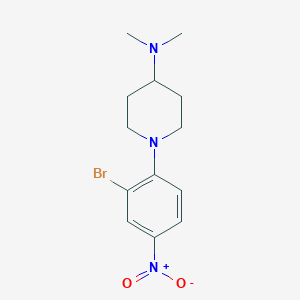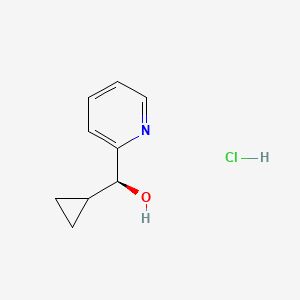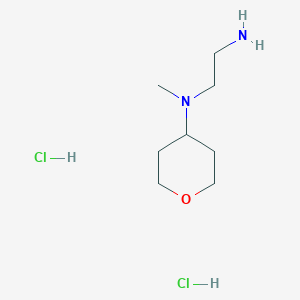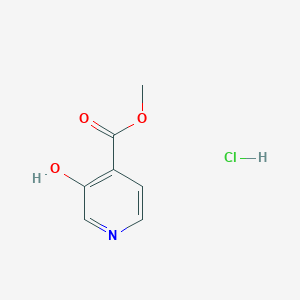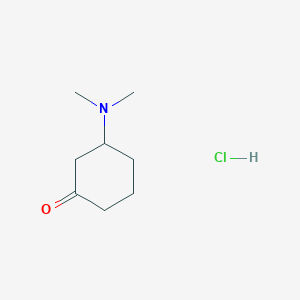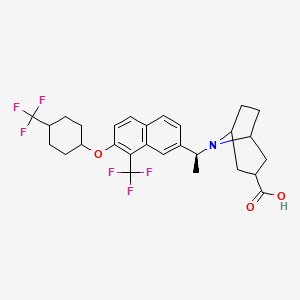
BIO-32546
描述
BIO-32546 is a highly potent and selective inhibitor of autotaxin (ATX), an enzyme responsible for generating lysophosphatidic acid (LPA) in body fluids . This compound is known for its high efficacy, with an IC50 value of 1 nanomolar . It is a non-zinc-binding reversible inhibitor that is orally bioavailable and brain-penetrant .
科学研究应用
BIO-32546 具有广泛的科学研究应用:
作用机制
准备方法
BIO-32546 的合成涉及多个步骤,从母液的制备开始。 该化合物溶解于二甲基亚砜 (DMSO) 中,使其浓度达到每毫升 40 毫克 . 合成路线和具体的反应条件在专利 US20170158687A1 中有详细说明 . 工业生产方法通常采用类似的反应条件进行大规模合成,以确保高纯度和高产率。
化学反应分析
BIO-32546 经历了各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。常用的试剂包括过氧化氢和高锰酸钾。
还原: 该反应涉及添加氢气或去除氧气。常用的试剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常用的试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成氧化衍生物,而还原可能生成还原衍生物。
相似化合物的比较
BIO-32546 因其高效性、选择性和穿透血脑屏障的特性而独一无二 . 类似的化合物包括:
PF-05180999: 一种磷酸二酯酶 2A 抑制剂,其 IC50 值为 1.6 纳摩尔.
布克拉地辛钠: 一种环状腺苷单磷酸类似物,具有细胞渗透性和抗炎活性.
这些化合物具有相似的抑制特性,但在具体的靶点和应用方面有所不同。 This compound 因其对自加酶的特异性抑制及其在治疗神经和炎症性疾病方面的潜在治疗应用而脱颖而出 .
属性
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIO-32546 interact with ATX and what are the downstream effects of this interaction?
A1: this compound acts as a nonzinc binding reversible inhibitor of ATX []. Unlike other known ATX inhibitors, it doesn't interact with the enzyme's zinc-binding site. While the exact mechanism of inhibition requires further investigation, the reversible nature of the binding suggests a competitive or non-competitive interaction with the enzyme.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


